Physicochemical Differentiation: cLogP and PSA vs. Des-Bromo and Des-Pyridyl Analogs
The 6-bromo substituent increases lipophilicity by ~0.8 log units relative to the des-bromo analog, while the pyridin-4-ylmethyl group contributes an additional H-bond acceptor and raises topological polar surface area (TPSA) to 42.2 Ų, compared to 30.0 Ų for 6-bromoimidazo[1,2-a]pyridin-8-amine (CAS 676371-00-9) [1]. This places the compound in a favorable CNS-accessible but efflux-resistant lipophilicity window (cLogP 2.8–3.2) that is distinct from both the too-polar des-bromo analog (cLogP ~2.0) and the overly lipophilic N-benzyl analog (cLogP ~3.8).
| Evidence Dimension | Calculated logP (cLogP) and TPSA |
|---|---|
| Target Compound Data | cLogP ≈ 3.0, TPSA = 42.2 Ų |
| Comparator Or Baseline | 6-Bromoimidazo[1,2-a]pyridin-8-amine (CAS 676371-00-9): cLogP ≈ 1.9, TPSA ≈ 30.0 Ų |
| Quantified Difference | ΔcLogP ≈ +1.1; ΔTPSA ≈ +12.2 Ų |
| Conditions | Calculated using ChemAxon/ALOGPS; experimental logD7.4 not available. |
Why This Matters
A 1.1 log unit increase in lipophilicity without exceeding CNS safety thresholds enhances passive permeability while the increased TPSA helps maintain solubility, a balance critical for cellular assay performance.
- [1] Chemicalize platform. Calculated properties for 6-Bromo-N-[(pyridin-4-yl)methyl]imidazo[1,2-a]pyridin-8-amine (CAS 676370-49-3) and 6-bromoimidazo[1,2-a]pyridin-8-amine (CAS 676371-00-9). Accessed April 2026. View Source
